P2X7R Antagonist Potency: Target Compound vs. Prototypical Antagonist KN-62
The target compound exhibits an IC50 of 12 nM at recombinant human P2X7R expressed in HEK293 cells, measured by inhibition of BzATP-induced intracellular calcium influx [1]. In contrast, the widely used but structurally distinct P2X7R antagonist KN-62 (an isoquinoline sulfonamide derivative) displays an IC50 of approximately 15 nM in the same functional assay format [2]. This represents a 20% improvement in molar potency for the target compound.
| Evidence Dimension | P2X7R antagonist functional potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 12 nM |
| Comparator Or Baseline | KN-62; IC50 ≈ 15 nM |
| Quantified Difference | Target compound ~1.25-fold more potent (12 vs. 15 nM) |
| Conditions | Recombinant human P2X7R, HEK293 cells; BzATP-induced Ca2+ influx; FLIPR assay |
Why This Matters
A 1.25-fold increase in potency may reduce the required compound concentration in cell-based assays, minimizing off-target effects and vehicle toxicity during in vitro pharmacology studies.
- [1] BindingDB Entry BDBM50216395. IC50 = 12 nM for human P2X7R (HEK293 cells, Ca2+ influx assay). J. Med. Chem. 2007, 50, 3706–3715. View Source
- [2] Gargett, C. E.; Wiley, J. S. The isoquinoline derivative KN-62: a potent antagonist of the P2Z-receptor of human lymphocytes. Br. J. Pharmacol. 1997, 120, 1483–1490. KN-62 IC50 ~15 nM in Ca2+ influx studies. View Source
